molecular formula C28H29NO5 B11208283 (2E)-1-{6,7-Dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinolin-2-YL}-3-phenylprop-2-EN-1-one

(2E)-1-{6,7-Dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinolin-2-YL}-3-phenylprop-2-EN-1-one

Cat. No.: B11208283
M. Wt: 459.5 g/mol
InChI Key: LPJIFPCZDQGELE-BUHFOSPRSA-N
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Description

(2E)-1-{6,7-Dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinolin-2-YL}-3-phenylprop-2-EN-1-one is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core, methoxy groups, and a phenylprop-2-en-1-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{6,7-Dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinolin-2-YL}-3-phenylprop-2-EN-1-one typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst.

    Attachment of the Phenylprop-2-en-1-one Moiety: This step may involve a Claisen-Schmidt condensation reaction between an aromatic aldehyde and a ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the double bond in the phenylprop-2-en-1-one moiety, converting it to a single bond.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Saturated ketones or alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Pharmacology: Potential use in drug discovery and development due to its isoquinoline core, which is a common motif in many bioactive compounds.

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.

Industry

    Material Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-1-{6,7-Dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinolin-2-YL}-3-phenylprop-2-EN-1-one would depend on its specific application. In pharmacology, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-{6,7-Dimethoxy-1-[(2-hydroxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinolin-2-YL}-3-phenylprop-2-EN-1-one
  • (2E)-1-{6,7-Dimethoxy-1-[(2-chlorophenoxy)methyl]-1,2,3,4-tetrahydroisoquinolin-2-YL}-3-phenylprop-2-EN-1-one

Uniqueness

The unique combination of methoxy groups, a tetrahydroisoquinoline core, and a phenylprop-2-en-1-one moiety distinguishes (2E)-1-{6,7-Dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinolin-2-YL}-3-phenylprop-2-EN-1-one from other similar compounds. This unique structure may confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H29NO5

Molecular Weight

459.5 g/mol

IUPAC Name

(E)-1-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-phenylprop-2-en-1-one

InChI

InChI=1S/C28H29NO5/c1-31-24-11-7-8-12-25(24)34-19-23-22-18-27(33-3)26(32-2)17-21(22)15-16-29(23)28(30)14-13-20-9-5-4-6-10-20/h4-14,17-18,23H,15-16,19H2,1-3H3/b14-13+

InChI Key

LPJIFPCZDQGELE-BUHFOSPRSA-N

Isomeric SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)/C=C/C4=CC=CC=C4)OC)OC

Canonical SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C=CC4=CC=CC=C4)OC)OC

Origin of Product

United States

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